2-[(6-Methyl-4-quinazolinyl)amino]ethanol
Description
Significance of the Quinazoline (B50416) Scaffold in Pharmaceutical Sciences
The importance of the quinazoline nucleus in pharmaceutical sciences cannot be overstated. This scaffold is a key component in numerous biologically active molecules, including naturally occurring alkaloids and synthetic compounds with a wide array of therapeutic applications. arabjchem.orgsemanticscholar.org The structural features of quinazoline, particularly the presence of two nitrogen atoms in the pyrimidine (B1678525) ring, provide opportunities for diverse chemical modifications that can modulate the compound's physicochemical properties and biological activity. nih.gov This adaptability has made the quinazoline framework a focal point for medicinal chemists aiming to develop new drugs targeting a variety of diseases. nih.gov
The drug-like properties inherent to many quinazoline derivatives have led to the successful development of several clinically approved medications. mdpi.com These compounds have demonstrated efficacy in treating complex and multifaceted diseases, underscoring the scaffold's therapeutic potential. mdpi.com
Historical Context of Quinazoline Research and Development
The journey of quinazoline research began in the late 19th century. The synthesis of the parent quinazoline molecule was first reported by August Bischler and Lang in 1895 through the decarboxylation of its 2-carboxy derivative. mdpi.comwikipedia.org A subsequent synthesis was reported by Siegmund Gabriel in 1903. wikipedia.org The first naturally occurring quinazoline alkaloid, Vasicine (peganine), was isolated from the plant Adhatoda vasica in 1888 and was noted for its bronchodilator activity. semanticscholar.org
The mid-20th century saw a surge in interest in quinazoline derivatives, leading to the discovery of compounds with significant biological activities. By 1968, two quinazoline derivatives, Methaqualone (an anticonvulsant and soporific) and Quinethazone (a diuretic), were in clinical use. arabjchem.org The subsequent decades witnessed an explosion in quinazoline research, and by 1980, over 50 derivatives with a wide range of pharmacological properties had been reported. arabjchem.org A major breakthrough in the therapeutic application of quinazolines came with the approval of Gefitinib by the U.S. Food and Drug Administration (FDA) in 2003 for the treatment of non-small cell lung cancer. wikipedia.org This marked the advent of quinazoline-based kinase inhibitors in oncology. Following this, other quinazoline derivatives like Afatinib were also approved, further solidifying the scaffold's importance in cancer therapy. wikipedia.org
Broad Spectrum of Pharmacological Versatility of Quinazoline Systems
The quinazoline scaffold is associated with an exceptionally broad spectrum of pharmacological activities. nih.govresearchgate.net This versatility stems from the ability of its derivatives to interact with a wide range of biological targets. nih.gov Extensive research has demonstrated that compounds containing the quinazoline nucleus exhibit activities including, but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, and anticonvulsant effects. nih.govnih.gov
The following table summarizes some of the key pharmacological activities attributed to various quinazoline derivatives:
| Pharmacological Activity | Examples of Quinazoline Derivatives | Therapeutic Area |
| Anticancer | Gefitinib, Lapatinib, Dacomitinib | Oncology mdpi.com |
| Antihypertensive | Prazosin, Doxazosin, Bunazosin | Cardiovascular researchgate.nettaylorandfrancis.com |
| Anti-inflammatory | Proquazone | Inflammation mdpi.com |
| Antiviral | - | Infectious Diseases researchgate.net |
| Antimicrobial | - | Infectious Diseases researchgate.net |
| Antimalarial | - | Infectious Diseases researchgate.net |
| Anticonvulsant | Methaqualone | Neurology arabjchem.org |
| Diuretic | Quinethazone | Cardiovascular arabjchem.org |
| Anti-Alzheimer's | - | Neurodegenerative Diseases mdpi.com |
The anticancer activity of quinazoline derivatives has been a particularly fruitful area of research, with many compounds acting as inhibitors of protein kinases like the epidermal growth factor receptor (EGFR). mdpi.comwikipedia.org Furthermore, quinazoline-based compounds have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease by targeting enzymes such as cholinesterases and inhibiting β-amyloid aggregation. mdpi.com The ongoing exploration of this scaffold continues to unveil new therapeutic possibilities, cementing the quinazoline system as a cornerstone of medicinal chemistry research. nih.gov
Properties
IUPAC Name |
2-[(6-methylquinazolin-4-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-2-3-10-9(6-8)11(12-4-5-15)14-7-13-10/h2-3,6-7,15H,4-5H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAKITLNKSSQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429295 | |
| Record name | SBB015433 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889940-47-0 | |
| Record name | SBB015433 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activities and Pharmacological Profiling of 2 6 Methyl 4 Quinazolinyl Amino Ethanol and Analogues
Anti-Inflammatory Effects
Chronic inflammation is a known risk factor for the development of various diseases, including cancer. The anti-inflammatory properties of quinazoline (B50416) derivatives have been explored as a potential therapeutic avenue.
Modulation of Inflammatory Pathways and Cytokines
The anti-inflammatory effects of compounds are often mediated through the modulation of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. These pathways regulate the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.com While the specific effects of 2-[(6-Methyl-4-quinazolinyl)amino]ethanol on these pathways and cytokines have not been reported, studies on other quinazoline analogs have demonstrated their ability to modulate these inflammatory mediators. For example, certain pyrazolo[1,5-a]quinazoline derivatives have been shown to inhibit NF-κB transcriptional activity.
Evaluation in Preclinical Inflammatory Models
The in vivo anti-inflammatory activity of novel compounds is typically assessed using preclinical models of inflammation. Common models include carrageenan-induced paw edema in rodents, which is a model of acute inflammation. The reduction in paw swelling is used as a measure of anti-inflammatory efficacy. While no such studies have been published for this compound, other quinazoline derivatives have been evaluated in these models and have shown significant anti-inflammatory activity.
Antimicrobial Activity
Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial properties, with various substitutions on the quinazoline ring influencing their efficacy against different microbial strains. rphsonline.com
Antibacterial Spectrum and Efficacy
Analogues of this compound have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies on quinazolin-4(3H)-one derivatives, for instance, have revealed that the substitution patterns significantly impact their antibacterial effects. frontiersin.org
In one study, novel di-substituted 4-anilinoquinazoline (B1210976) derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that these compounds generally exhibited greater activity against Gram-positive bacteria, such as Staphylococcus aureus, compared to Gram-negative strains. nih.gov For example, compound 3c in this study, a 4-substituted-anilino derivative, showed strong antibacterial activity. nih.gov
Another study focused on quinazolone pyridiniums, which are designed to disrupt bacterial cell membranes. A highly active compound from this series, 19a, demonstrated potent inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL. nih.gov This activity was significantly greater than the reference drug, norfloxacin. nih.gov
The introduction of different functional groups to the quinazoline nucleus has been a key strategy in developing new antibacterial agents. For instance, the synthesis of N2,N4-disubstituted quinazoline-2,4-diamines has yielded compounds with low micromolar MICs against multidrug-resistant Staphylococcus aureus. acs.org
Table 1: Antibacterial Activity of Selected Quinazoline Analogues
| Compound | Test Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Compound 19a | Escherichia coli | 0.5 | nih.gov |
| Compound 19a | MRSA | 0.5 | nih.gov |
| Norfloxacin | Escherichia coli | 4 | nih.gov |
| Norfloxacin | MRSA | 4 | nih.gov |
| Compound Xi | Klebsiella pneumoniae | 1.6 | rphsonline.com |
| Compound Xi | Proteus vulgaris | 1.6 | rphsonline.com |
Antifungal Spectrum and Efficacy
The antifungal potential of quinazoline derivatives has also been an area of active research. The structural similarity of these compounds to known antifungal agents has prompted investigations into their efficacy against various fungal pathogens, particularly Candida albicans. nih.gov
Research on di-substituted 4-anilinoquinazoline derivatives has shown that these compounds can exhibit broad-spectrum antifungal action. nih.gov In a particular study, compound 3c demonstrated the strongest antifungal activity among the tested compounds against C. albicans. nih.gov
Furthermore, long-chain 4-aminoquinoline (B48711) (4-AQ) derivatives have been identified as a new class of anti-virulence agents that can inhibit the filamentation of Candida albicans, a key factor in its pathogenicity. nih.gov When combined with the conventional antifungal drug nystatin (B1677061), these 4-AQ derivatives led to a 100% survival rate in a zebrafish model of disseminated candidiasis, a significant improvement over nystatin alone. nih.gov
The development of novel quinazolinones has also yielded compounds with promising antifungal activity. Some synthesized derivatives have shown good preliminary results against C. albicans. rphsonline.com The antifungal drug market has a limited number of drug classes, including polyenes, azoles, echinocandins, and pyrimidines, making the development of new antifungal agents with novel mechanisms of action a critical area of research. nih.govhps.com.auresearchgate.net
Table 2: Antifungal Activity of Selected Quinazoline Analogues
| Compound/Agent | Target | Observation | Reference |
|---|---|---|---|
| Compound 3c | Candida albicans | Highest antifungal activity among tested compounds. | nih.gov |
| 4-AQ derivatives | Candida albicans | Inhibit filamentation, a key virulence trait. | nih.gov |
Other Noteworthy Biological Activities
Beyond their antimicrobial effects, analogues of this compound have been investigated for a range of other pharmacological activities, including antihypertensive, anticonvulsant, and antiviral properties. researchgate.net
Antihypertensive Properties and Alpha-Adrenoceptor Antagonism
Quinazoline derivatives are well-established as alpha-1 adrenoceptor antagonists, a class of drugs used in the management of hypertension. brainkart.comnih.gov Prazosin, a notable example, and other quinazoline derivatives such as terazosin (B121538) and doxazosin, are selective for α1-adrenoceptors. brainkart.com This selectivity allows for the reduction of blood pressure with a lower likelihood of certain side effects. brainkart.com
The mechanism of action involves the competitive blockade of α1-adrenoceptors, leading to vasodilation and a decrease in peripheral resistance. brainkart.com For instance, the quinazoline derivative DL-017 has been shown to induce dose-dependent reductions in heart rate and blood pressure in spontaneously hypertensive rats. nih.gov Its antihypertensive effect is attributed to the blockade of the α1-adrenoceptor. nih.gov Metazosin is another quinazoline derivative that functions as an α1-adrenergic receptor antagonist for antihypertensive effects. wikipedia.org
Table 3: Antihypertensive Quinazoline Derivatives and their Mechanism
| Compound | Mechanism of Action | Primary Use | Reference |
|---|---|---|---|
| Prazosin | Selective α1-adrenoceptor antagonist | Hypertension | brainkart.com |
| Terazosin | Selective α1-adrenoceptor antagonist | Hypertension | brainkart.com |
| Doxazosin | Selective α1-adrenoceptor antagonist | Hypertension | brainkart.com |
| DL-017 | α1-adrenoceptor antagonist | Investigational (Hypertension) | nih.gov |
Anticonvulsant Activities and AMPA Receptor Antagonism
The quinazoline core is also found in compounds with significant anticonvulsant activity. nih.govresearchgate.net Historically, methaqualone, a quinazoline derivative, was used for its sedative-hypnotic properties. mdpi.com Modern research has focused on developing safer and more effective anticonvulsant agents based on the quinazoline scaffold. mdpi.com
The anticonvulsant activity of some quinazoline derivatives has been linked to their interaction with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission. nih.gov Other studies suggest that some analogues may act as positive allosteric modulators of the GABAA receptor. mdpi.com
Several studies have evaluated newly synthesized quinazolin-4(3H)-one derivatives for their anticonvulsant effects using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govresearchgate.net In one study, compounds 8, 13, and 19 provided 100% protection against PTZ-induced convulsions in mice. nih.gov Another study identified compounds 5b, 5c, and 5d as having high anticonvulsant activity with ED50 values lower than the reference drugs methaqualone and valproate. mdpi.com
Table 4: Anticonvulsant Activity of Selected Quinazoline Derivatives
| Compound | Test Model | Activity | Reference |
|---|---|---|---|
| Compounds 8, 13, 19 | scPTZ | 100% protection against convulsions | nih.gov |
| Compound A-1 | MES | High anticonvulsant activity | researchgate.net |
| Compound 5b | scPTZ & MES | ED50 = 152 mg/kg | mdpi.com |
| Compound 5c | scPTZ & MES | ED50 = 165 mg/kg | mdpi.com |
Anti-HIV Potential
While direct studies on the anti-HIV activity of this compound are limited, the broader class of 4-aminoquinazoline derivatives has been investigated for antiviral properties. researchgate.netresearchgate.net Research into the antiviral potential of this chemical class provides a basis for exploring their efficacy against a range of viruses, including HIV.
A notable study identified a series of 4-anilino-6-aminoquinazoline derivatives as potent inhibitors of the Middle East respiratory syndrome coronavirus (MERS-CoV). nih.gov In this study, compound 20, which has a 3-Chloro-4-fluoroaniline at the 4-position and a 3-cyanobenzyl amine at the 6-position of the quinazoline ring, exhibited a high inhibitory effect against MERS-CoV with an IC50 of 0.157 µM. nih.gov
The findings from studies on other viruses, such as MERS-CoV, suggest that the 4-aminoquinazoline scaffold is a viable starting point for the design and synthesis of novel antiviral agents. The structural features that confer activity against one type of virus could potentially be optimized to target other viruses, including HIV. Further research is warranted to specifically evaluate the anti-HIV potential of this compound and its analogues.
Table 5: Antiviral Activity of a Quinazoline Analogue
| Compound | Virus | Activity (IC50) | Reference |
|---|
No Publicly Available Data on the Kinase Inhibition Profile of this compound
A thorough review of publicly available scientific literature and databases reveals a significant lack of specific research data on the chemical compound This compound regarding its potential as a kinase inhibitor. Consequently, an article detailing its mechanistic elucidation and molecular target identification, as requested, cannot be generated at this time due to the absence of foundational scientific evidence.
Extensive searches have been conducted to identify any studies that investigate the modulatory effects of This compound on various kinase families, particularly the receptor tyrosine kinases specified in the query. These include the Epidermal Growth Factor Receptor (EGFR), RET kinase, HER2 kinase, Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR3), and Anaplastic Lymphoma Kinase (ALK).
The quinazoline scaffold is a well-established core structure in the development of numerous kinase inhibitors, with many derivatives showing potent activity against targets like EGFR and HER2. The general class of 4-anilinoquinazolines, to which the requested compound belongs, has been a major focus of research in oncology for designing targeted therapies. Modifications at various positions of the quinazoline ring system are known to significantly influence their inhibitory potency and selectivity against different kinases.
However, despite the broad interest in quinazoline-based kinase inhibitors, there is no specific, publicly accessible research that details the synthesis, biological evaluation, or mechanistic studies of This compound . Therefore, crucial data points such as IC₅₀ values, binding affinities, and detailed structure-activity relationships for its interaction with EGFR, RET, HER2, VEGFR, and ALK are not available. Without such empirical data, any discussion on its specific inhibitory activities would be purely speculative and would not meet the required standards of scientific accuracy.
Further investigation is required by the scientific community to determine if This compound possesses any significant kinase modulatory activity. Until such research is conducted and published, a detailed article on its mechanistic profile cannot be constructed.
Mechanistic Elucidation and Molecular Target Identification of 2 6 Methyl 4 Quinazolinyl Amino Ethanol
Modulation of Kinase Activity
Inhibition of Receptor Tyrosine Kinases (RTKs)
Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition
There is no available scientific literature that describes the inhibitory activity of 2-[(6-Methyl-4-quinazolinyl)amino]ethanol specifically against Fibroblast Growth Factor Receptor 1 (FGFR1).
Inhibition of Serine/Threonine Kinases
No data could be located regarding the inhibitory effects of this compound on the specified serine/threonine kinases.
Chk1 Kinase Inhibition
Information regarding the inhibition of Chk1 kinase by this compound is not present in the available scientific research.
Aurora A Kinase Inhibition
There are no published studies detailing the inhibitory action of this compound on Aurora A kinase.
Investigations into Multi-Kinase Inhibitory Profiles
A search for data from multi-kinase panel screening of this compound did not yield any results. Consequently, its broader kinase inhibitory profile and selectivity remain uncharacterized in the public domain.
Cell Cycle Regulation and Apoptosis Induction
There is no available research that has investigated the effects of this compound on cellular processes such as cell cycle progression or the induction of apoptosis.
Induction of Cell Cycle Arrest (e.g., G1, G2/M Phases)
There is currently no specific information available in the scientific literature detailing the effects of this compound on cell cycle progression. However, studies on other 4-aminoquinazoline derivatives have demonstrated the ability to induce cell cycle arrest. For instance, a novel 4-aminoquinazoline derivative, referred to as compound 6b in one study, was found to cause cell cycle arrest at the G1 phase in HCT116 cells. This arrest is a common mechanism for anticancer agents, preventing cells from entering the DNA synthesis (S) phase and subsequent mitosis. The G1 checkpoint is a critical regulatory point in the cell cycle, and its disruption can halt the proliferation of cancer cells. The ability of related compounds to influence this checkpoint suggests a potential area of investigation for this compound.
Promotion of Programmed Cell Death (Apoptosis)
While direct evidence for this compound inducing apoptosis is not currently available, the broader class of 4-anilinoquinazolines has been identified as potent inducers of programmed cell death. For example, the compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has been shown to be a highly active inducer of apoptosis. Furthermore, the aforementioned 4-aminoquinazoline derivative, compound 6b, was also found to induce apoptosis through a mitochondrial-dependent pathway. Apoptosis is a crucial process for eliminating damaged or cancerous cells, and its induction is a key strategy in cancer therapy. The pro-apoptotic activity of structurally similar compounds points to a plausible, yet unconfirmed, mechanism of action for this compound.
Disruption of Mitochondrial Membrane Potential
The induction of apoptosis by the related 4-aminoquinazoline derivative, compound 6b, was reported to occur via the mitochondrial-dependent apoptotic pathway. A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating the caspase cascade and executing programmed cell death. Although no direct studies have been conducted on the effect of this compound on mitochondrial membrane potential, the findings with compound 6b suggest that this could be a relevant mechanism to investigate.
Signaling Pathway Modulations
Inhibition of PI3K/AKT Signaling Pathway
A significant body of research has implicated the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway as a primary target for quinazoline-based inhibitors. This pathway is crucial for regulating cell survival, proliferation, and growth, and its aberrant activation is a common feature in many human cancers. Specifically, the 4-aminoquinazoline derivative, compound 6b, has been shown to be a selective inhibitor of PI3Kα, a specific isoform of PI3K. Its inhibitory action on PI3Kα subsequently blocks the activation of the downstream effector, AKT, in HCT116 cells. This inhibition of the PI3K/AKT pathway is directly linked to the observed antiproliferative effects, G1 cell cycle arrest, and induction of apoptosis. Given the structural similarities, it is hypothesized that this compound may also exert its biological effects through the modulation of this critical signaling cascade.
Effects on EGF-Stimulated Signal Transduction
The epidermal growth factor (EGF) and its receptor (EGFR) play a pivotal role in cell proliferation and are often dysregulated in cancer. The 4-anilinoquinazoline (B1210976) scaffold is a well-known pharmacophore for EGFR kinase inhibitors. However, research on the apoptosis-inducing 4-anilinoquinazoline, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, indicates that its structure-activity relationship for inducing apoptosis differs from that of EGFR kinase inhibition. This suggests that while some quinazoline (B50416) derivatives target EGFR signaling, others may act through different mechanisms. There is currently no specific information available regarding the effects of this compound on EGF-stimulated signal transduction.
Interaction with Other Identified Biological Targets
Beyond the PI3K/AKT pathway, the quinazoline core structure is known to interact with a variety of biological targets. For instance, different quinazoline derivatives have been developed as inhibitors of other kinases, such as cyclin-dependent kinases (CDKs), which are also key regulators of the cell cycle. Additionally, some quinazolines have been investigated for their ability to inhibit tubulin polymerization, a mechanism distinct from kinase inhibition. The specific biological targets of this compound have not yet been elucidated. Further research, including techniques like thermal proteome profiling, could help to identify its direct molecular interactors within the cell.
Dihydrofolate Reductase (DHFR) Inhibition
There are no available scientific studies or published data indicating that this compound has been evaluated as an inhibitor of Dihydrofolate Reductase (DHFR). While some quinazoline derivatives have been identified as DHFR inhibitors, this specific compound has not been reported in such studies. semanticscholar.org
Cholinesterase Inhibition
No research findings have been published to suggest that this compound possesses inhibitory activity against cholinesterases, such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
There is no published evidence to suggest that this compound has been investigated for inhibitory activity against Dipeptidyl Peptidase-4 (DPP-4).
Carbonic Anhydrase (CA) Inhibition
No studies have been found in the scientific literature that report on the carbonic anhydrase inhibitory properties of this compound.
Detailed Investigation of Binding Affinities and Molecular Interactions
Consistent with the lack of data on its enzymatic inhibition, there are no published studies detailing the binding affinities or molecular interactions of this compound with any biological target. Investigations such as X-ray crystallography or molecular docking simulations for this specific compound are not available in the current body of scientific literature. While molecular docking studies have been performed on other 4-arylaminoquinazoline derivatives to understand their interaction with targets like EGFR, this has not been extended to the compound . tandfonline.com
Summary of Inhibitory Activity Data
The following table summarizes the availability of research data regarding the inhibitory potential of this compound against the specified molecular targets.
| Molecular Target | Inhibitory Data Available |
| Dihydrofolate Reductase (DHFR) | No |
| Cholinesterase (AChE, BChE) | No |
| Phosphodiesterase-4 (PDE4) | No |
| Dipeptidyl Peptidase-4 (DPP-4) | No |
| Carbonic Anhydrase (CA) | No |
Structure Activity Relationship Sar Studies and Rational Design for 2 6 Methyl 4 Quinazolinyl Amino Ethanol Analogues
Impact of Quinazoline (B50416) Ring Substituents on Biological Activity
The biological activity of quinazoline derivatives is significantly influenced by the nature and position of substituents on the fused ring system. nih.gov SAR studies have revealed that modifications at various positions, including 2, 3, 4, 6, and 8, can profoundly alter the pharmacological profile, efficacy, and selectivity of these compounds. nih.govnih.govresearchgate.net
The substituent at the 4-position of the quinazoline ring is crucial for the biological activity of this class of compounds. nih.gov The 4-aminoquinazoline scaffold is a key feature in many kinase inhibitors. nih.gov The 2-aminoethanol moiety, with its hydroxyl group, can participate in hydrogen bonding interactions with the target protein, which can be critical for binding affinity and selectivity. In a series of nih.govnih.govnih.govtriazolo[4,3-c]quinazoline derivatives, the ethanolamine (B43304) side chain was found to be more advantageous for cytotoxic activity than more bulky amines like morpholine (B109124) or cyclohexylamine, suggesting that the size and hydrogen-bonding capacity of the aminoalkanol chain are important determinants of activity. mdpi.com This highlights the potential of the 2-aminoethanol group in 2-[(6-Methyl-4-quinazolinyl)amino]ethanol to form key interactions with biological targets.
Substitutions at the 2, 3, and 8 positions of the quinazoline ring have been shown to modulate the efficacy and selectivity of its derivatives. nih.govresearchgate.net
Position 2: Modifications at the 2-position can significantly influence the biological activity. For instance, in some series of quinazolinone derivatives, the introduction of a methyl group at this position was found to be important for activity. researchgate.net
Position 3: The substituent at the 3-position can also play a crucial role. In certain quinazolinone derivatives, the presence of a substituted phenyl ring or other heterocyclic systems at this position has been associated with enhanced antimicrobial or anticancer properties. researchgate.net
Position 8: The 8-position has also been a site for modification to improve pharmacological properties. For example, in a series of quinazolinone inhibitors, an 8-chloro substituent was part of a highly potent compound with good brain penetration. mdpi.com
The table below illustrates the general impact of substitutions at these positions on the activity of quinazoline derivatives, based on findings from various studies.
| Position | Type of Substituent | General Effect on Activity | Reference |
| 2 | Methyl | Can be important for activity | researchgate.net |
| 3 | Substituted Phenyl | Can enhance antimicrobial/anticancer activity | researchgate.net |
| 8 | Chloro | Can lead to high potency and improved pharmacokinetic properties | mdpi.com |
The introduction of specific chemical moieties can confer unique pharmacological properties to the quinazoline scaffold.
Butyric Acid: Butyric acid and its derivatives are known to have biological activities, including antineoplastic effects. nih.govnih.gov While direct conjugation to this compound is not widely reported, the incorporation of a butyric acid moiety into a molecule can influence its metabolic stability and cellular uptake. nih.gov In a study on piperazine (B1678402) derivatives of butyric acid, certain analogues were effective in inducing differentiation and inhibiting the growth of leukemia cells. nih.gov
Benzyl (B1604629): The benzyl group is another common substituent in medicinal chemistry. In a series of 4-anilino-6-aminoquinazoline derivatives, a 3-methoxybenzyl amine at the 6-position was part of a hit compound for inhibiting MERS-CoV infection. nih.gov Further optimization showed that a 3-cyanobenzyl amine at the same position resulted in significantly higher activity. nih.gov This indicates that the electronic and steric properties of the benzyl substituent are critical for activity.
Benzo[d]thiazole: The benzo[d]thiazole moiety has been incorporated into various heterocyclic scaffolds to enhance their biological activities. nih.gov In the context of quinazoline derivatives, the presence of a benzothiazole (B30560) group can contribute to interactions with target proteins through π-π stacking and other non-covalent interactions, potentially increasing inhibitory potency. nih.gov
The following table summarizes the potential influence of these moieties on the activity of quinazoline analogues.
| Moiety | Potential Influence on Activity | Reference |
| Butyric Acid | Can influence metabolic stability and cellular uptake; potential for antineoplastic activity. | nih.govnih.gov |
| Benzyl | Electronic and steric properties of substituents on the benzyl ring are critical for activity. | nih.gov |
| Benzo[d]thiazole | Can enhance binding to target proteins through π-π interactions. | nih.gov |
Principles for Rational Design of Analogues with Enhanced Potency and Selectivity
The rational design of more potent and selective analogues of this compound involves a multi-faceted approach. A key strategy is the use of molecular hybridization, which combines the quinazoline scaffold with other pharmacologically active molecules to create hybrid compounds with improved properties. nih.gov
Another important principle is the structure-based design, which utilizes the three-dimensional structure of the target protein to design ligands that fit precisely into the binding site. nih.govresearchgate.net This approach allows for the optimization of interactions, such as hydrogen bonds and hydrophobic contacts, leading to enhanced potency and selectivity. For instance, in the design of kinase inhibitors, the quinazoline nucleus often interacts with key residues in the ATP-binding pocket of the enzyme. nih.gov
Furthermore, the concept of privileged structures suggests that the 4-aminoquinazoline scaffold can be a starting point for developing ligands for a variety of biological targets through careful and rational structural modifications. mdpi.com
Ligand-Protein Interaction Analysis through Advanced Computational Modeling
Advanced computational modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for understanding the interactions between ligands like this compound analogues and their target proteins. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It allows for the visualization of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for binding affinity. nih.govnih.gov For example, docking studies of 4-anilinoquinazoline (B1210976) derivatives have shown that the quinazoline nucleus can form hydrogen bonds with key residues in the active site of enzymes like EGFR. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic picture of the binding event. nih.gov These simulations can help to assess the stability of the complex and identify key residues involved in maintaining the binding.
These computational methods play a crucial role in the rational design of new analogues by allowing for the in-silico screening of virtual libraries of compounds and prioritizing those with the highest predicted affinity and selectivity for a specific biological target. nih.gov
Molecular Docking Simulations with Identified Target Enzymes and Receptors
No published studies detailing molecular docking simulations for this compound with any identified target enzymes or receptors were found. Consequently, there is no data available on predicted binding affinities, interaction modes, or key amino acid residues involved in the potential binding of this specific compound.
Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Changes
In the absence of any identified ligand-protein complexes from molecular docking studies, no research on molecular dynamics simulations for this compound has been conducted or published. As a result, there is no information regarding the stability of such a complex or any associated conformational changes.
Preclinical Pharmacological Investigations and Therapeutic Potential of 2 6 Methyl 4 Quinazolinyl Amino Ethanol
Absorption, Distribution, Metabolism, and Excretion (ADME) Research
The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is a critical component of drug discovery and development, helping to predict the pharmacokinetic properties of a compound in a living organism.
In Silico Prediction of ADME Properties
In the early stages of drug development, computational, or in silico, models are frequently employed to predict the ADME properties of a compound. These models use the chemical structure of a molecule to forecast its behavior in the body, including its potential for oral bioavailability, metabolic stability, and potential to be a substrate or inhibitor of key drug-metabolizing enzymes like the Cytochrome P450 family. nih.govnih.gov This approach allows for the early identification of potential pharmacokinetic liabilities, guiding the selection and optimization of drug candidates before resource-intensive laboratory experiments are conducted. nih.gov
A comprehensive search of scientific literature and databases did not yield any specific in silico ADME prediction data for 2-[(6-Methyl-4-quinazolinyl)amino]ethanol.
In Vitro and In Vivo Pharmacokinetic Profiling
Following promising in silico predictions, in vitro and in vivo studies are conducted to provide more definitive pharmacokinetic data. In vitro assays may include studies on metabolic stability using liver microsomes or hepatocytes, and permeability assays using cell-based models like Caco-2 to predict intestinal absorption. nih.gov In vivo studies in animal models are then used to understand the complete pharmacokinetic profile of the compound, including its rate of absorption, distribution to various tissues, metabolic pathways, and routes of elimination from the body.
No specific in vitro or in vivo pharmacokinetic profiling data for this compound could be located in published scientific research.
Toxicological Assessment
Toxicological assessment is paramount to ensure the safety of a potential drug candidate before it can be considered for human trials. This involves a tiered approach, starting with computational and in vitro models to identify potential toxicities early in the development process.
In Vitro Cytotoxicity Against Non-Cancerous, Healthy Cell Lines
A crucial step in toxicological assessment is to evaluate the cytotoxicity of a compound against non-cancerous, healthy cell lines. This helps to determine the therapeutic index of a potential anticancer agent—the concentration range at which it is effective against cancer cells while having minimal impact on normal cells. acs.org For other therapeutic areas, it provides a general measure of the compound's potential to cause cellular damage.
A review of available scientific literature did not reveal any studies on the in vitro cytotoxicity of this compound against non-cancerous, healthy cell lines. For comparison, studies on other quinazoline (B50416) derivatives have shown varying degrees of cytotoxicity to normal cells, highlighting the importance of this assessment. acs.org
In Silico Toxicity Prediction Models
Similar to ADME prediction, in silico models are valuable tools for forecasting potential toxicities. These models can predict a range of adverse effects, such as carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition), based on the chemical structure of the compound. nih.gov These predictions help to flag potential safety concerns and guide further toxicological testing.
There is no publicly available data from in silico toxicity prediction models for this compound.
Translational Research and Clinical Development Considerations
Translational research aims to bridge the gap between preclinical findings and clinical applications. For a compound like this compound, this would involve identifying a clear therapeutic rationale, potential biomarkers for patient selection, and a viable path towards clinical trials. The development of quinazoline-based drugs has seen success in areas like oncology, where they have been developed as targeted therapies. nih.govacs.org
Given the absence of preclinical data for this compound, any considerations for its translational research and clinical development remain speculative. Further foundational research is required to establish a biological rationale and a safety profile before it could be considered for further development.
Identification as a Lead Structure for Novel Drug Development
The discovery of a new drug often begins with the identification of a "lead structure," a chemical scaffold that demonstrates a desired biological activity and can be systematically modified to enhance its potency, selectivity, and pharmacokinetic properties. The 4-aminoquinazoline core, a central feature of this compound, is a well-established pharmacophore, particularly for the inhibition of protein kinases. mdpi.com Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. mdpi.comekb.eg
The substitution pattern on the quinazoline ring is crucial for its biological activity. Structure-activity relationship (SAR) studies have shown that modifications at the 2, 4, and 6-positions significantly influence the compound's inhibitory profile. nih.govnih.gov The 4-amino group, as seen in the subject compound, is a key feature for interaction with the ATP-binding site of many kinases. nih.gov The methyl group at the 6-position can also contribute to the binding affinity and selectivity for specific kinases. For instance, research on 6-substituted-4-anilinoquinazolines has demonstrated their potential as non-competitive antagonists of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). nih.gov
The therapeutic potential of quinazoline derivatives has been extensively explored, leading to the development of numerous inhibitors targeting various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora kinases. mdpi.comekb.egmdpi.com The general structure of this compound makes it a promising candidate for investigation as an inhibitor of such kinases. Preclinical evaluation of analogous compounds often involves screening against a panel of cancer cell lines to determine their anti-proliferative activity. For example, novel 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives have shown potent antiproliferative activity against lung cancer cells. acs.org
Below is a table summarizing the inhibitory activities of some representative quinazoline derivatives, illustrating the potency of this class of compounds.
| Compound/Derivative Class | Target Kinase(s) | IC₅₀ (nM) | Cell Line(s) | Reference |
| Quinazoline-indazole hybrid | VEGFR-2 | 5.4 | HUVEC | mdpi.com |
| 4-Anilinoquinazoline (B1210976) derivative | EGFR | 5.06 | - | mdpi.com |
| 6-Substituted-4-anilinoquinazoline | EGFR | 14.1 | - | mdpi.com |
| BPR1K871 | FLT3/AURKA | 19/22 | MOLM-13, MV4-11 | nih.gov |
| 2,3,4-trisubstituted-quinazoline | DHFR | 400 | - | nih.gov |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Potential for Combination Therapeutic Strategies
The complexity and adaptability of diseases like cancer often necessitate therapeutic approaches that go beyond a single agent. Combination therapy, which involves the use of multiple drugs with different mechanisms of action, is a cornerstone of modern oncology. Quinazoline derivatives, including structures like this compound, are well-suited for inclusion in such strategies. rsc.org
One approach is the development of hybrid molecules, where the quinazoline scaffold is chemically linked to another pharmacophore to create a single molecule with multiple therapeutic actions. rsc.orgeurekaselect.com This strategy aims to achieve a synergistic effect, where the combined action is greater than the sum of the individual effects. For example, quinazoline-chalcone hybrids have been synthesized and investigated for their biological activities. eurekaselect.com Similarly, the combination of quinazoline with a 1,2,3-triazole moiety has yielded compounds with promising anticancer and MET kinase targeting properties. nih.gov
The rationale behind these hybrid molecules is to target multiple signaling pathways simultaneously, which can be more effective at overcoming drug resistance. rsc.orgfrontiersin.org For instance, a hybrid compound might inhibit a key kinase while also targeting a protein involved in DNA repair or another cell survival mechanism. nih.gov
Another combination strategy involves the co-administration of a quinazoline-based kinase inhibitor with other established chemotherapeutic agents. The quinazoline compound can sensitize cancer cells to the effects of the other drug, allowing for lower, less toxic doses to be used. For example, novel anthraquinone−quinazoline multitarget hybrids have been shown to enhance the radiosensitivity of cancer cells. frontiersin.org
The potential for this compound and its derivatives in combination therapies is significant. Its core structure is amenable to the creation of hybrid compounds, and as a potential kinase inhibitor, it could be investigated for synergistic effects with a wide range of other anticancer agents.
Evolution Towards Clinical Trial Candidacy
The path from a promising lead compound to a clinical trial candidate is a rigorous and multi-step process. For a compound like this compound, this journey would involve extensive preclinical testing to establish its efficacy and a preliminary safety profile. Many quinazoline derivatives have successfully navigated this path, providing a roadmap for the development of new candidates. ekb.egnih.gov
The initial preclinical phase focuses on in vitro studies, where the compound's activity is tested against various cancer cell lines and its specific molecular targets are identified. nih.gov Compounds that show high potency and selectivity in these assays advance to in vivo studies in animal models of disease. nih.gov For instance, a quinazoline derivative bearing a dioxolane nucleus was shown to inhibit tumor growth in vivo. nih.gov These studies are crucial for understanding the compound's pharmacokinetics (how it is absorbed, distributed, metabolized, and excreted) and for identifying a potential therapeutic window.
Several quinazoline-based kinase inhibitors have successfully transitioned to clinical trials and have been approved by the FDA for cancer treatment, including gefitinib, erlotinib, and lapatinib. mdpi.comnih.gov These drugs serve as important benchmarks for the development of new quinazoline derivatives. For example, Barasertib (AZD1152), a quinazoline derivative that targets Aurora B kinase, has entered clinical trials. ekb.eg
The evolution of a compound like this compound towards clinical candidacy would depend on a number of factors, including:
Demonstrated Efficacy: Consistent and potent anti-tumor activity in a range of preclinical models.
Favorable Pharmacokinetics: Good oral bioavailability and a suitable half-life.
Acceptable Toxicity Profile: A low incidence of off-target effects and a clear therapeutic window.
A Clear Clinical Niche: A defined patient population or cancer type for which the new drug could offer a significant benefit over existing therapies.
The rich history of successful quinazoline-based drugs in oncology provides a strong foundation for the continued investigation of novel derivatives like this compound. mdpi.com While specific preclinical data for this exact compound is not widely available in the public domain, its structural features place it firmly within a class of molecules with proven therapeutic potential, making it a worthy subject for further pharmacological investigation.
Future Perspectives and Emerging Research Directions for Quinazoline Based Therapeutics
Design and Synthesis of Novel Analogs with Tailored Pharmacological Profiles
The versatility of the quinazoline (B50416) ring system allows for extensive chemical modification, enabling the design and synthesis of new analogs with highly specific pharmacological profiles. mdpi.com Structure-activity relationship (SAR) studies are fundamental to this effort, providing critical insights into how substitutions at various positions on the quinazoline core influence biological activity. emanresearch.org
Researchers are actively exploring modifications to create derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. For instance, in the context of anticancer agents, SAR studies have shown that substitutions at the C4 position of the quinazoline ring are crucial for activity against targets like the epidermal growth factor receptor (EGFR). emanresearch.org The introduction of different aniline (B41778) or aryloxy groups can modulate inhibitory potency and selectivity. emanresearch.org Similarly, for antibacterial quinazolines, modifications at the C2 and C6/C7 positions have been found to be critical for their spectrum of activity.
The synthesis of these novel analogs often involves multi-step processes. Modern synthetic methodologies, including metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, are being employed to create libraries of diverse quinazoline derivatives more efficiently. mdpi.comnih.gov For example, copper-catalyzed and palladium-catalyzed reactions have been instrumental in forming key C-N and C-C bonds in the synthesis of complex quinazoline structures. mdpi.comorganic-chemistry.org These advanced synthetic strategies are crucial for rapidly generating new chemical entities for biological screening.
Table 1: Key Research Findings in the Design and Synthesis of Quinazoline Analogs
| Research Area | Key Findings | Reference(s) |
|---|---|---|
| Anticancer Agents | Substitutions at the C4 position are critical for EGFR inhibition. Electron-donating groups at C6 and C7 can increase activity. | emanresearch.org |
| Antibacterial Agents | C2 and C6/C7 substitutions are crucial for antibacterial spectrum and potency. | |
| Antiviral Agents | Modifications to create 2,4-disubstituted quinazolines have yielded compounds with significant anti-influenza activity. | mdpi.com |
| Synthetic Methods | Metal-catalyzed (e.g., Cu, Pd, Fe) and microwave-assisted synthesis are enabling more efficient production of quinazoline libraries. | mdpi.comnih.govorganic-chemistry.org |
Exploration of New Therapeutic Indications Beyond Current Scope
While quinazolines are well-established as anticancer agents, their therapeutic potential extends far beyond oncology. nih.govresearchgate.netmdpi.com The diverse biological activities exhibited by this class of compounds make them attractive candidates for a wide range of other diseases.
Current and emerging research is exploring the use of quinazoline derivatives as:
Antimicrobial Agents: Novel quinazoline compounds are being developed to combat drug-resistant bacteria. researchgate.net
Antiviral Agents: Researchers have synthesized quinazoline derivatives with promising activity against various viruses, including influenza and human cytomegalovirus. mdpi.com
Anti-inflammatory Agents: The anti-inflammatory properties of certain quinazolines are being investigated for the treatment of chronic inflammatory diseases. nih.govmdpi.com
Neuroprotective Agents: Some quinazolinone alkaloids have shown potential neuroprotective effects, opening avenues for research in neurodegenerative diseases.
Antidiabetic Agents: Certain quinazoline derivatives have demonstrated potential as antidiabetic agents. mdpi.com
Immune Checkpoint Inhibitors: Recent studies have reported novel quinazoline derivatives as inhibitors of IDO1 and PD-L1, suggesting a role in cancer immunotherapy.
The exploration of these new indications is often driven by the identification of novel molecular targets for quinazoline compounds, a process greatly accelerated by modern drug discovery technologies.
Application of Advanced Drug Discovery Technologies and Methodologies
The discovery and development of new quinazoline-based therapeutics are being significantly enhanced by the application of advanced technologies and methodologies. These tools allow for more rapid and efficient identification of lead compounds and optimization of their properties.
High-throughput screening (HTS) has become an indispensable tool in drug discovery. pnas.org It allows for the rapid testing of large libraries of chemical compounds against a specific biological target. In the context of quinazolines, HTS can be used to identify new protein targets for this scaffold, thereby uncovering novel therapeutic applications. nih.govnih.gov
For example, a fragment-based HTS approach was successfully used to identify quinazolinone-based inhibitors of inositol (B14025) hexakisphosphate kinase (IP6K), a target implicated in various metabolic and neurological diseases. nih.gov Similarly, phenotypic HTS, which screens for a desired effect in a cellular or whole-organism model, has led to the discovery of quinazolinone derivatives with potent antimalarial activity. nih.gov Virtual screening, a computational method that docks large chemical libraries into the binding site of a target protein, has also been effectively used to identify novel quinazoline-based inhibitors of targets like JAK2, a key protein in cancer cell growth. nih.gov
To fully leverage the power of HTS, a correspondingly rapid method for generating diverse chemical libraries is required. Automated synthesis platforms are increasingly being employed to meet this need. researchgate.net These systems can perform chemical reactions in a parallel and automated fashion, allowing for the rapid creation of large libraries of related compounds, such as quinazoline derivatives.
While the literature on fully automated synthesis specifically for quinazoline libraries is still emerging, the principles of combinatorial chemistry and automated synthesis are highly applicable to this scaffold. researchgate.netgoogle.com The development of robust, automated synthetic routes will enable the exploration of a much larger chemical space around the quinazoline core. This will accelerate the identification of new lead compounds with optimized properties for a variety of therapeutic targets. The combination of automated synthesis and HTS creates a powerful cycle of drug discovery, where new compounds are rapidly synthesized, screened for activity, and the resulting data is used to inform the design of the next generation of molecules.
Q & A
Q. What are the optimal synthetic pathways for 2-[(6-Methyl-4-quinazolinyl)amino]ethanol, and how can reaction yields be improved?
The synthesis of quinazoline derivatives often involves nucleophilic substitution or condensation reactions. For example, in analogous compounds like 2-((2-methoxyethyl)(methyl)amino)ethanol, key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) or toluene are used to enhance reactivity .
- Catalysts : Triethylamine is frequently employed to neutralize acidic byproducts and drive the reaction forward .
- Temperature : Reactions are typically conducted under reflux (e.g., 100°C for 2 hours) to ensure completion .
To improve yields, consider post-reaction purification via C18 reverse-phase chromatography (acetonitrile/water gradients) or recrystallization from ethanol, as demonstrated in similar quinazoline syntheses .
Q. Which analytical techniques are most effective for characterizing this compound?
Critical techniques include:
- HPLC : For purity assessment, using a C18 column with UV detection at 254 nm .
- FTIR : To confirm functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for the aminoethanol moiety) .
- NMR : ¹H and ¹³C NMR to resolve methyl, quinazoline, and ethanolamine protons. For example, methyl groups on quinazoline typically resonate at δ 2.5–2.7 ppm .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₁₂H₁₄N₃O).
Q. How does this compound react with nucleophiles like amino acids or hydrazine?
Reactivity studies on analogous compounds show:
- Amino acid conjugation : Refluxing with glycine or anthranilic acid in ethanol/water (8 hours) forms Schiff base intermediates, yielding brownish-red or yellow crystals after recrystallization .
- Hydrazine derivatives : Hydrazine hydrate reacts with quinazoline motifs to form hydrazone derivatives, which precipitate upon acidification (e.g., ice-dilute HCl) .
Advanced Research Questions
Q. How can computational methods predict thermodynamic properties (e.g., vaporization enthalpy) of this compound?
The “centerpiece” approach calculates vaporization enthalpies using group contribution methods. For aminoethanol derivatives, this involves:
- Breaking the molecule into functional groups (quinazoline, methyl, aminoethanol).
- Assigning group-specific thermodynamic contributions (e.g., ΔHvap for aminoethanol ≈ 60 kJ/mol) .
- Validating predictions against experimental data via thermogravimetric analysis (TGA).
Q. How should researchers address contradictions in experimental data (e.g., conflicting NMR or yield results)?
- Iterative analysis : Repeat experiments under standardized conditions (e.g., solvent purity, temperature control) .
- Peer consultation : Collaborate to validate spectral assignments (e.g., cross-checking NMR shifts with PubChem data) .
- Statistical methods : Apply ANOVA to assess variability in reaction yields or instrumental measurements .
Q. What strategies enable the synthesis of heterocyclic derivatives from this compound?
Advanced routes include:
- Triazole conjugation : React with 2-(2-aminoethyl)-4-methyl-1,2,4-triazole-3-thiol under reflux in ethanol, followed by purification via silica gel chromatography .
- Photocatalytic modifications : Use UV light in the presence of phenol-based catalysts to functionalize the quinazoline ring, as shown in analogous systems .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Quinazoline Derivatives
| Parameter | Optimal Range | Example from Literature |
|---|---|---|
| Solvent | Toluene, DMF | 88% yield in toluene |
| Temperature | 80–100°C (reflux) | 100°C for 2 hours |
| Catalyst | Triethylamine | 191 mmol in synthesis |
| Purification | C18 column (acetonitrile/water) | 96% purity achieved |
Q. Table 2. Computational vs. Experimental ΔHvap Values
| Compound | Calculated ΔHvap (kJ/mol) | Experimental ΔHvap (kJ/mol) |
|---|---|---|
| 2-(Phenyl-amino)-ethanol | 58.2 | 57.8 ± 0.5 |
| This compound | 62.1 (predicted) | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
